4-溴苯重氮氯化物

描述

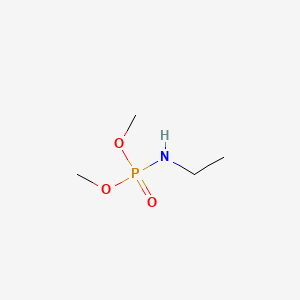

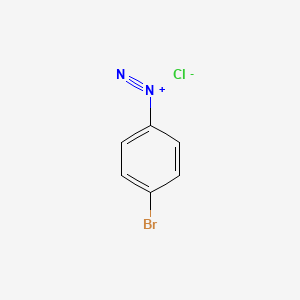

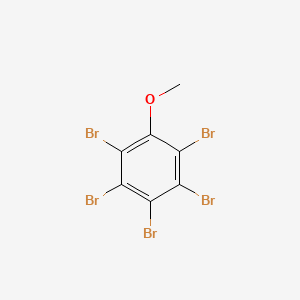

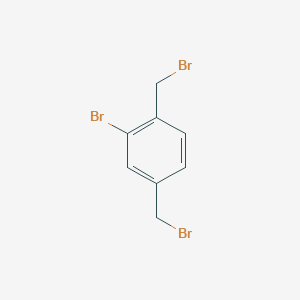

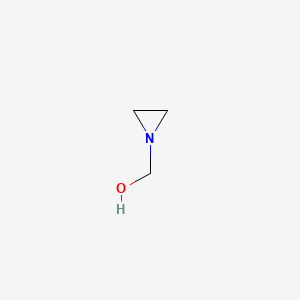

4-Bromobenzenediazonium chloride is a chemical compound with the molecular formula C6H4BrClN2 . It has an average mass of 219.466 Da and a monoisotopic mass of 217.924637 Da .

Molecular Structure Analysis

The molecular structure of 4-Bromobenzenediazonium chloride consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), and nitrogen (N) atoms . The exact structure can be found in chemical databases like ChemSpider .Chemical Reactions Analysis

One study investigated the effects of solvent composition, acidity, and temperature on the dediazoniation of 4-bromobenzenediazonium ions in methanol-water mixtures . The kinetic behavior was found to be complex, with different reaction products formed depending on the experimental conditions .Physical And Chemical Properties Analysis

4-Bromobenzenediazonium chloride has an average mass of 219.466 Da and a monoisotopic mass of 217.924637 Da . More detailed physical and chemical properties can be found in chemical databases like ChemicalBook .科学研究应用

滴定中的离子选择性电极

4-溴苯重氮氯化物已用于芳香族羟基化合物、胺和活性亚甲基化合物电位滴定。基于用 2-硝基苯基 2-乙基己基醚增塑的 PVC 膜的有机阳离子选择性指示电极可与 4-溴苯重氮氯化物溶液一起用作滴定剂。这种方法在各种组分的测定中产生了有用的结果,证明了 4-溴苯重氮氯化物在这种情况下效率 (Vytras、Kalous、Kalábová 和 Remeš,1984)。

硅表面上的电化学还原

4-溴苯重氮氯化物与 4-硝基苯重氮盐一起已电化学接枝到 H 终止的 p 掺杂硅表面。该过程导致 2-7 nm 的层厚度,表明多层形成。研究表明,4-溴苯重氮氯化物不仅与硅表面反应,还通过偶氮键形成与电接枝苯基反应。这项研究有助于制造传感器平台和其他基于硅的应用 (Ullien 等人,2014)。

溴化物的催化氧化

与 4-溴苯重氮氯化物密切相关的 4-溴苯重氮四氟硼酸盐已用于光催化氧化过程中。在一项研究中,它是由钌 (II) 络合物和溴化物组成的系统的一部分,导致有效产生溴和三溴化物。本研究突出了 4-溴苯重氮衍生物在光催化应用中的潜力 (Tsai 和 Chang,2017)。

表面改性和反应

4-溴苯重氮氯化物已用于 Au(111) 电极的表面改性。研究表明,当在不同的溶剂(如乙腈和 HClO4)中进行改性时,表现出不同的行为,导致形成无序的薄有机膜或 4,4'-二溴联苯单层。这项研究对于理解表面化学及其在电子学和材料科学中的潜在应用具有重要意义 (Cui 等人,2013)。

作用机制

The complex kinetic behavior of 4-bromobenzenediazonium ions can be rationalized by assuming two competitive mechanisms: the spontaneous heterolytic dediazoniation of 4-bromobenzenediazonium, and an O-coupling mechanism in which the methanol molecules capture ArN2+ to yield a highly unstable Z-adduct which undergoes homolytic fragmentation initiating a radical process .

安全和危害

4-Bromobenzenediazonium chloride is considered hazardous. It causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

4-bromobenzenediazonium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOZFDRVOFNEQB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)Br.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942402 | |

| Record name | 4-Bromobenzene-1-diazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2028-85-5 | |

| Record name | Benzenediazonium, 4-bromo-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002028855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzene-1-diazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,5-Tetrachloro-4-[(3-iodoprop-2-yn-1-yl)oxy]benzene](/img/structure/B3064728.png)

![1-[3-(Dimethylamino)propyl]-indole-3-acetamide](/img/structure/B3064810.png)